2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid
Overview
Description
2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Climacteric Syndrome Treatment
A study by Gigliotti, Multinu, and Lai (1997) explored the efficacy of pivagabine (a compound with a similar structural motif, being a derivative of butanoic acid) in treating climacteric syndrome. The study found that pivagabine significantly reduced symptoms of anxiety and depression associated with climacteric syndrome, suggesting its potential therapeutic application in managing this condition (Gigliotti, Multinu, & Lai, 1997).
Immunomodulatory Properties in Multiple Sclerosis
Dimethyl fumarate, another related compound, has been identified for its immunomodulatory properties and efficacy in treating relapsing-remitting multiple sclerosis. Studies have highlighted its role in modulating the immune response, reducing the relapse rate, and managing multiple sclerosis symptoms, showcasing a significant avenue for the application of these compounds in autoimmune disorders (Bomprezzi, 2015).
Antioxidant Effects on Colonic Health
Research by Hamer et al. (2009) demonstrated the antioxidant effects of butyrate, a short-chain fatty acid similar in structure to 2-(Dimethyl-1,2-oxazol-4-yl)butanoic acid, on colonic mucosa. The study suggested that butyrate could beneficially affect oxidative stress in the colon, indicating its importance in colonic health and potential therapeutic uses in gastrointestinal disorders (Hamer et al., 2009).
Therapeutic Applications in Mood Disorders
Pivagabine was also evaluated for its efficacy in treating insomnia associated with mood disorders, with findings suggesting improvements in sleep quality and reduction in anxiety and depression symptoms. This supports the potential application of structurally related compounds in mood disorder treatments (Negri, 1997).
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-7(9(11)12)8-5(2)10-13-6(8)3/h7H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKXIOWGLNGOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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